4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide
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Overview
Description
4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is an organic compound with the molecular formula C25H24F3N3OS and a molecular weight of 471.54 g/mol. This compound belongs to the class of benzhydryl compounds, which are characterized by the presence of a diphenylmethane structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide typically involves the following steps:
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Formation of the Benzhydryl Intermediate: : The initial step involves the preparation of the benzhydryl intermediate through a Friedel-Crafts alkylation reaction. This reaction typically uses benzene and a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
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Introduction of the Piperazine Ring: : The benzhydryl intermediate is then reacted with piperazine to form the benzhydryl-piperazine derivative. This step often requires the use of a base such as sodium hydroxide (NaOH) to facilitate the reaction.
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Addition of the Trifluoromethoxyphenyl Group: : The next step involves the introduction of the trifluoromethoxyphenyl group through a nucleophilic substitution reaction. This reaction typically uses a trifluoromethoxyphenyl halide and a suitable nucleophile.
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Formation of the Carbothioamide Group: : The final step involves the formation of the carbothioamide group through a reaction with a suitable thiocarbonyl reagent, such as thiophosgene (CSCl2) or carbon disulfide (CS2), in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide undergoes various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), to form corresponding sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbothioamide group to the corresponding amine.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxyphenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with nucleophiles
Scientific Research Applications
4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide has various scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
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Biology: : In biological research, the compound is used to study the interactions of benzhydryl derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents.
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Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide can be compared with other similar compounds, such as:
Diphenhydramine: A benzhydryl derivative used as an antihistamine.
Fexofenadine: Another benzhydryl derivative used as an antihistamine.
Cyclizine: A piperazine derivative used as an antiemetic.
The uniqueness of this compound lies in its specific trifluoromethoxyphenyl and carbothioamide groups, which confer distinct chemical and biological properties compared to other benzhydryl and piperazine derivatives .
Properties
IUPAC Name |
4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3OS/c26-25(27,28)32-22-13-11-21(12-14-22)29-24(33)31-17-15-30(16-18-31)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUSTCBMMLGGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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